molecular formula C12H19NO B3136321 2-Methyl-4-(pentyloxy)aniline CAS No. 41497-58-9

2-Methyl-4-(pentyloxy)aniline

Cat. No.: B3136321
CAS No.: 41497-58-9
M. Wt: 193.28 g/mol
InChI Key: HMXDKKMCSCDDML-UHFFFAOYSA-N
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Description

2-Methyl-4-(pentyloxy)aniline is an organic compound with the molecular formula C12H19NO. It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 2-position and a pentyloxy group at the 4-position.

Scientific Research Applications

2-Methyl-4-(pentyloxy)aniline has several scientific research applications:

Safety and Hazards

While specific safety and hazard information for “2-Methyl-4-(pentyloxy)aniline” was not found, anilines in general are considered hazardous. They can be toxic if swallowed, in contact with skin, or if inhaled . They may also cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for “2-Methyl-4-(pentyloxy)aniline” could involve further functionalization of the compound, for instance, using click chemistry . Additionally, it could be used in the synthesis of other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pentyloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-methyl-4-nitroaniline with pentanol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas or a metal catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration of 2-methyl-4-nitroaniline, followed by catalytic hydrogenation to reduce the nitro group to an amine. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pentyloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(pentyloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The pentyloxy group provides increased hydrophobicity and potential for interactions with hydrophobic environments, making it suitable for specific applications in materials science and pharmaceutical development .

Properties

IUPAC Name

2-methyl-4-pentoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-4-5-8-14-11-6-7-12(13)10(2)9-11/h6-7,9H,3-5,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXDKKMCSCDDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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